molecular formula C23H22O4 B049316 Hexatroxanone CAS No. 124378-34-3

Hexatroxanone

Cat. No.: B049316
CAS No.: 124378-34-3
M. Wt: 362.4 g/mol
InChI Key: VWFPUOYWYFLBNX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-methyl-8-nitrocoumarin typically involves the nitration of 7-Hydroxy-4-methylcoumarin. One common method is the Pechmann condensation, which uses resorcinol and ethyl acetoacetate as starting materials . The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating under reflux conditions . After the reaction, the product is purified through recrystallization using ethanol .

Industrial Production Methods: While specific industrial production methods for 7-Hydroxy-4-methyl-8-nitrocoumarin are not widely documented, the general approach involves large-scale synthesis using similar starting materials and catalysts as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-4-methyl-8-nitrocoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, forming 7-Hydroxy-4-methyl-8-aminocoumarin.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Various oxidized derivatives of coumarin.

    Reduction: 7-Hydroxy-4-methyl-8-aminocoumarin.

    Substitution: Ethers or esters of 7-Hydroxy-4-methyl-8-nitrocoumarin.

Comparison with Similar Compounds

    7-Hydroxy-4-methylcoumarin: Lacks the nitro group, making it less active in certain reactions.

    4-Methyl-8-nitrocoumarin: Lacks the hydroxyl group, affecting its solubility and reactivity.

    7-Hydroxy-4-methyl-8-aminocoumarin: Formed by the reduction of 7-Hydroxy-4-methyl-8-nitrocoumarin, with different biological activities.

Uniqueness: 7-Hydroxy-4-methyl-8-nitrocoumarin is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activities. Its combination of antibacterial and antioxidant properties makes it a valuable compound for various research applications .

Properties

CAS No.

124378-34-3

Molecular Formula

C23H22O4

Molecular Weight

362.4 g/mol

IUPAC Name

6,7a-diphenylspiro[4aH-cyclopenta[e][1,2,4]trioxine-3,1'-cyclohexane]-5-one

InChI

InChI=1S/C23H22O4/c24-20-19(17-10-4-1-5-11-17)16-23(18-12-6-2-7-13-18)21(20)25-22(26-27-23)14-8-3-9-15-22/h1-2,4-7,10-13,16,21H,3,8-9,14-15H2

InChI Key

VWFPUOYWYFLBNX-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)OC3C(=O)C(=CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1CCC2(CC1)OC3C(=O)C(=CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5

Synonyms

hexatroxanone

Origin of Product

United States

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